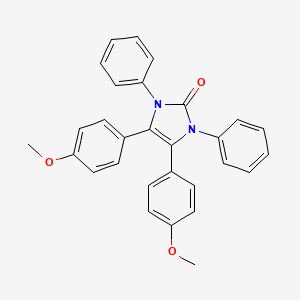

4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2h-imidazol-2-one

Description

4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one is an organic compound belonging to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond.

Properties

CAS No. |

70266-19-2 |

|---|---|

Molecular Formula |

C29H24N2O3 |

Molecular Weight |

448.5 g/mol |

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,3-diphenylimidazol-2-one |

InChI |

InChI=1S/C29H24N2O3/c1-33-25-17-13-21(14-18-25)27-28(22-15-19-26(34-2)20-16-22)31(24-11-7-4-8-12-24)29(32)30(27)23-9-5-3-6-10-23/h3-20H,1-2H3 |

InChI Key |

UHXPFWBFLGNZFI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one can be achieved through several methods. One efficient method involves the condensation of substituted aldehydes with 4,4’-dimethoxybenzil and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction times, and higher yields . Another approach involves the use of donor-acceptor cyclopropanes with 3-aryl-2-cyanoacrylates, which undergo a series of reactions including ring opening, intermolecular Michael addition, and intramolecular nucleophilic addition .

Chemical Reactions Analysis

4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium catalysts for arylation and Heck-type reactions, as well as titanium and zirconium amido complexes for hydroamination of alkynes . Major products formed from these reactions include fully substituted anilines and other imidazole derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Additionally, it is used in the development of luminescent bioprobes for cellular imaging applications .

Mechanism of Action

The mechanism of action of 4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A, which plays a role in various cellular processes . The compound’s unique structure allows it to interact with these targets effectively, leading to its observed biological effects.

Comparison with Similar Compounds

4,5-Bis(4-methoxyphenyl)-1,3-diphenyl-1,3-dihydro-2H-imidazol-2-one can be compared with other similar compounds such as 4,5-bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole and other phenylimidazoles These compounds share similar structural features but differ in their specific substituents and resulting properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.